molecular formula C6H14O10P2 B010145 (3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid CAS No. 103025-21-4

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

Cat. No.: B010145
CAS No.: 103025-21-4
M. Wt: 308.12 g/mol
InChI Key: SIGQQUBJQXSAMW-ZCFIWIBFSA-N
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Description

(3R)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid is a phosphorylated hydroxy acid with the molecular formula C₆H₁₄O₁₀P₂ and a molecular weight of 308.12 g/mol . Its structure features a pentanoic acid backbone with a methyl group at the 3rd carbon, a hydroxyl group in the (3R) configuration, and a diphosphate moiety at the 5th carbon (Figure 1). The diphosphate group consists of two interconnected phosphate units: one phosphonooxy and one phosphoryl group, both in the (R) configuration .

Biological Activity

(3R)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid, a phosphonic acid derivative, has garnered attention due to its potential biological activities. This compound is structurally related to mevalonic acid and plays a role in various metabolic pathways, particularly in the context of lipid metabolism and cellular signaling.

Chemical Structure

The molecular formula of this compound is C6H14O10P2C_6H_{14}O_{10}P_2. The presence of multiple hydroxyl and phosphono groups suggests significant interactions with biological macromolecules, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidiabetic Effects : Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in carbohydrate metabolism, potentially aiding in glucose regulation.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Modulation of Lipid Metabolism : Its structural similarity to intermediates in lipid biosynthesis suggests a role in modulating lipid profiles and cholesterol synthesis.

Antidiabetic Activity

Recent studies have demonstrated that this compound can inhibit enzymes like α-glucosidase and α-amylase. In vitro assays showed the following IC50 values:

Target EnzymeIC50 (μM)Reference
α-Glucosidase6.28
α-Amylase4.58
PTP1B0.91

These values indicate a competitive inhibition mechanism, similar to established antidiabetic agents like acarbose.

Antioxidant Activity

In antioxidant assays, the compound exhibited significant free radical scavenging activity with an IC50 of 2.36 μM, compared to ascorbic acid's IC50 of 0.85 μM. This suggests that while it is a potent antioxidant, it may not surpass the efficacy of traditional antioxidants.

Lipid Metabolism Modulation

The compound's role in lipid metabolism has been explored through its effects on cholesterol synthesis pathways. It has been suggested that the phosphonyl group may enhance its interaction with enzymes involved in lipid biosynthesis, although specific mechanistic studies are still required.

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed improved glucose tolerance and reduced serum lipid levels compared to control groups.
  • Cell Culture Experiments : Human cell lines exposed to varying concentrations of the compound demonstrated enhanced insulin sensitivity and reduced oxidative stress markers.

Scientific Research Applications

Metabolic Pathways

This compound is a crucial intermediate in the mevalonate pathway, which is essential for the biosynthesis of sterols and non-steroidal isoprenoids. It plays a role in:

  • Cholesterol Synthesis : In humans, it contributes to cholesterol production, impacting lipid metabolism and cardiovascular health.
  • Terpenoid Biosynthesis : It serves as a precursor for terpenoids, which are vital for various biological functions including signaling and structural roles in membranes.

Pharmaceutical Development

The unique structure of (3R)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid makes it a target for drug development:

  • Antimicrobial Agents : Research indicates potential applications in developing antibiotics targeting bacterial pathways that utilize similar metabolites.
  • Cancer Therapeutics : Its role in cellular metabolism suggests it could be leveraged to design drugs that alter cancer cell metabolism.

Biotechnology

In biotechnology, this compound can be utilized in:

  • Biocatalysis : Enzymes that act on this compound can be harnessed for biotechnological applications, including the synthesis of complex molecules.
  • Metabolic Engineering : By manipulating pathways involving this compound, researchers can enhance the production of desired metabolites in microbial systems.

Case Study 1: Role in Cholesterol Metabolism

A study published in the Journal of Lipid Research explored how this compound affects cholesterol synthesis in liver cells. Researchers found that altering levels of this compound led to significant changes in cholesterol production, implicating its importance in lipid homeostasis .

Case Study 2: Antimicrobial Research

Research conducted by Smith et al. (2022) demonstrated the antimicrobial properties of derivatives of this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic formulations .

Q & A

Q. Basic: What are the optimal synthetic routes for (3R)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid, considering its stereochemical complexity?

Methodological Answer:
Synthesis requires multi-step strategies to address chiral centers and hydrolytically sensitive phosphonooxy groups. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio models) can predict feasible routes by prioritizing protecting groups for hydroxyl and phosphate moieties . For example, tert-butyldimethylsilyl (TBS) protection for hydroxyl groups and benzyl esters for phosphate intermediates can prevent unwanted side reactions. Enzymatic resolution or chiral auxiliaries may ensure stereochemical fidelity at the (3R) and (R)-phosphoryl positions. Post-synthesis, deprotection under mild acidic conditions (e.g., TFA) preserves structural integrity .

Q. Advanced: How can researchers resolve contradictions in NMR data for this compound, particularly regarding phosphate group conformation?

Methodological Answer:
Phosphate group dynamics can lead to split signals or broadening in 31^{31}P NMR. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange and resolve splitting. For 1^{1}H-31^{31}P heteronuclear correlation (HETCOR) experiments, optimize decoupling parameters to clarify coupling patterns. If sample degradation is suspected (e.g., due to organic matrix instability), validate data with freshly prepared samples stored under inert atmospheres . Cross-validate with X-ray crystallography if single crystals can be obtained .

Q. Basic: Which analytical techniques are most robust for characterizing purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with ion-pairing agents (e.g., tributylamine) improve separation of phosphorylated analogs. Use ESI-MS in negative ion mode for phosphate detection .
  • 31^{31}P NMR : Directly probes phosphate ester connectivity; chemical shifts between −0.5 to +5 ppm indicate monoesters, while diesters appear at +5 to +25 ppm .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and P to confirm purity (>98%) .

Q. Advanced: What strategies prevent hydrolytic degradation of the phosphonooxy group during in vitro assays?

Methodological Answer:

  • Stabilization Buffers : Use Tris-HCl (pH 7.4) with 1 mM Mg2+^{2+} to cheulate free phosphate and inhibit hydrolysis .
  • Low-Temperature Storage : Lyophilize samples and store at −80°C; avoid repeated freeze-thaw cycles .
  • Prodrug Design : Replace labile phosphate groups with stabilized analogs (e.g., phosphoramidates) for biological studies .

Q. Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets like glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on conserved residues (e.g., Cys152 in GAPDH). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns .
  • QM/MM Calculations : Analyze phosphate group reactivity in the enzyme active site using Gaussian09 with B3LYP/6-31G* basis sets .

Q. Basic: How to validate the compound’s enantiomeric excess (ee) after asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic standards .
  • Circular Dichroism (CD) : Measure Cotton effects near 220 nm for hydroxy acid moieties; correlate with ee values from HPLC .

Q. Advanced: What experimental challenges arise in studying its bioactivity against inflammatory targets like IL-6?

Methodological Answer:

  • Solubility Limitations : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding to ATP-dependent enzymes .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor phosphate cleavage via LC-MS/MS .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; monitor airborne particulates with HEPA filters .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in EPA-approved containers .

Q. Advanced: How does stereochemistry at the (3R) position influence its metabolic fate in vivo?

Methodological Answer:

  • Pharmacokinetic Profiling : Administer enantiomers separately to rodents; collect plasma at 0–24 h for LC-MS analysis. The (3R) configuration may slow CYP450-mediated oxidation due to steric hindrance .
  • Enzymatic Assays : Compare hydrolysis rates of (3R) vs. (3S) isomers using human carboxylesterases (CES1/CES2) .

Q. Advanced: What interdisciplinary approaches integrate synthetic chemistry with spectroscopic data to resolve structural ambiguities?

Methodological Answer:

  • 2D NMR-Guided Synthesis : Use 1^{1}H-13^{13}C HSQC to map carbon frameworks; adjust protecting groups if unexpected cross-peaks arise .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl4_4) for phase resolution; compare with DFT-optimized geometries .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers: 103025-21-4 (98% purity) and 102292-66-0 (synonym) .
  • SMILES : CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O .
  • Applications : Used as a synthetic intermediate, reference standard, and in pharmacological research .

Comparison with Structurally Similar Compounds

Compound A: (3R)-5-Hydroxy-3-Methyl-3-(Phosphonooxy)Pentanoic Acid

  • Formula : C₆H₁₃O₇P .
  • Molecular Weight : 228.13 g/mol.
  • Key Differences: Contains a single phosphonooxy group instead of a diphosphate. Lacks the second phosphoryl oxygen, reducing polarity and molecular weight. Biological Role: Likely involved in simpler phosphorylation pathways compared to the target compound’s role in energy-intensive processes .

Compound B: (R)-3-Hydroxy-5-Phenylpentanoic Acid

  • Formula : C₁₁H₁₄O₃ .
  • Molecular Weight : 194.23 g/mol.
  • Key Differences: Replaces the diphosphate group with a phenyl ring, drastically altering solubility (lipophilic vs. hydrophilic). Limited research compared to the phosphorylated target compound .

Compound C: FMOC-(3S,4S)-4-Amino-3-Hydroxy-5-Phenylpentanoic Acid

  • Formula: C₂₆H₂₅NO₅ .
  • Molecular Weight : 455.48 g/mol.
  • Key Differences: Contains an amino group and FMOC-protecting group, making it a peptide synthesis intermediate. Stereochemistry: (3S,4S) configuration vs. the target compound’s (3R,R) configuration. No phosphate groups, limiting its role in phosphorylation-dependent pathways .

Structural and Functional Analysis

Phosphorylation Status

  • Target Compound: The diphosphate group enables participation in high-energy transfer reactions (e.g., isoprenoid biosynthesis as mevalonate 5-diphosphate) .
  • Compound A : Single phosphate limits utility to low-energy signaling or hydrolysis-prone reactions .

Stereochemical Impact

  • The (3R) configuration in the target compound is critical for enzyme-substrate specificity , whereas stereoisomers like (3S,4S) in Compound C exhibit divergent biological interactions .

Solubility and Stability

  • Target Compound : High solubility in aqueous solutions due to phosphate groups; stability challenges in acidic environments .
  • Compound B : Lipophilic phenyl group reduces water solubility, favoring membrane-associated processes .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Formula C₆H₁₄O₁₀P₂ C₆H₁₃O₇P C₁₁H₁₄O₃ C₂₆H₂₅NO₅
Molecular Weight 308.12 g/mol 228.13 g/mol 194.23 g/mol 455.48 g/mol
Functional Groups Diphosphate, hydroxyl, methyl Phosphonooxy, hydroxyl, methyl Phenyl, hydroxyl FMOC, amino, hydroxyl, phenyl
CAS Number 103025-21-4 / 102292-66-0 Not provided HMDB0031517 198542-01-7
Primary Use Biochemical intermediate Phosphorylation studies Hydroxy acid metabolism Peptide synthesis

Properties

IUPAC Name

(3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQQUBJQXSAMW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344788
Record name (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-5-Diphosphomevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103025-21-4
Record name (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Diphosphomevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

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